Altanserin tartrate
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Overview
Description
Altanserin tartrate is a compound that binds to the 5-HT2A receptor. Labeled with the isotope fluorine-18 it is used as a radioligand in positron emission tomography (PET) studies of the brain.
Scientific Research Applications
Radio Synthesis and PET Imaging : [(18)F]altanserin is a prominent radiotracer for labeling serotonin 2A receptors in vivo through positron emission tomography (PET). Researchers have developed GMP-compliant radiosynthesis methods for [(18)F]altanserin, suitable for application in human studies. This approach includes modified synthesis procedures, solid-phase extraction, and HPLC procedures for quantification in plasma. The significance lies in its ability to study serotonin 2A receptors, which are crucial in understanding psychiatric conditions like schizophrenia and depression (Hasler et al., 2009).
Quantification of 5-HT2A Receptors : The quantification of 5-HT2A receptors in the human brain using [18F]altanserin with PET is another significant application. This method helps in understanding the pathophysiology of mental disorders. It involves kinetic modeling, constant infusion paradigms, and equilibrium modeling, which allows for the estimation of receptor density in different brain regions (van Dyck et al., 2000).
Automatic Synthesis for PET Studies : The automatic production of [18F]altanserin for PET studies of serotonergic type-2 receptors has been established. This includes the development of systems for the preparation of radiopharmaceuticals, highlighting its role in enhancing the efficiency and reliability of PET studies (Monclus et al., 1998).
Binding Dynamics in Brain Studies : Studies have validated and quantified [18F]altanserin binding in the brain using blood input and reference tissue modeling. This is crucial in understanding the dynamics of 5-HT2A receptors and their role in various neurological and psychiatric disorders (Riss et al., 2011).
Understanding Receptor Dynamics : Research involving [18F]altanserin binding to human 5HT2A receptors, especially in response to challenges from substances like citalopram and pindolol, has been conducted. These studies help in understanding the neurochemical basis of mental health conditions and the efficacy of various treatments (Pinborg et al., 2004).
Serotonin Receptors and PET Imaging : Further studies have focused on imaging serotonin 5HT2 receptors in the human brain using PET and [18F]altanserin. These studies are significant for understanding the changes in serotonin-2 receptors in various neurodegenerative and affective disorders (Sadzot et al., 1995).
Impact of Multidrug Efflux Transporters : Research has also investigated the impact of multidrug efflux transporters on the brain uptake of [18F]altanserin. This is important in understanding the transport mechanisms in the brain and how they affect the distribution of radioligands like altanserin (Kroll et al., 2014).
properties
CAS RN |
79449-96-0 |
---|---|
Product Name |
Altanserin tartrate |
Molecular Formula |
C26H28FN3O8S |
Molecular Weight |
561.6 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C22H22FN3O2S.C4H6O6/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29;5-1(3(7)8)2(6)4(9)10/h1-8,16H,9-14H2,(H,24,29);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChI Key |
VZGOQPXIRAHJLV-LREBCSMRSA-N |
Isomeric SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=S.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=S.C(C(C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=S.C(C(C(=O)O)O)(C(=O)O)O |
Appearance |
Solid powder |
Other CAS RN |
79449-96-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
altanserin altanserin tartrate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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